molecular formula C21H20N2O3 B170935 Serpentine (alkaloid) CAS No. 131-07-7

Serpentine (alkaloid)

Cat. No. B170935
CAS RN: 131-07-7
M. Wt: 348.4 g/mol
InChI Key: WYTGDNHDOZPMIW-VBNZEHGJSA-N
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Description

Serpentine is a terpene indole alkaloid produced by several members of the family Apocynaceae . It is found in plants such as Catharanthus roseus and Rauvolfia serpentina .


Synthesis Analysis

A new UHPLC-UV method has been developed for the simultaneous analysis of seven alkaloids including serpentine from the root samples of Rauwolfia serpentina . The use of silver nanoparticles as elicitors in cell cultures of Rauwolfia serpentina resulted in increased levels of ajmalicine, upregulated structural and regulatory genes .


Molecular Structure Analysis

The IUPAC name of Serpentine is (19α)-16-(Methoxycarbonyl)-19-methyl-3,4,5,6,16,17-hexadehydro-18-oxayohimban-4-ium-1-ide . Its molecular formula is C21H21N2O3 .


Chemical Reactions Analysis

Serpentine is a quaternary alkaloid, and CID spectra shows molecular ion at m/z 349.1514 [M +] and at high collision offset voltage spectra shows ions at m/z 317.1256, 289.1311, 277.0944, 263.0796, 235.0849 (100 %), 207.0900, and 182.0818 .


Physical And Chemical Properties Analysis

The molecular weight of Serpentine is 348.40 g/mol and its percent composition is C 72.40%, H 5.79%, N 8.04%, O 13.78% .

Scientific Research Applications

1. Neurological and Cardiovascular Applications

Rauwolfia serpentina, containing serpentine alkaloids, has been used traditionally for treating various ailments such as snakebites, insomnia, hypertension, and insanity. Scientific investigations have revealed its potential in treating neurological and cardiovascular disorders. Alkaloids from this plant, especially Reserpine, show pharmacological properties like anti-diarrheal, antimicrobial, and are used in treating circulatory disorders, rheumatism, epilepsy, among others. Research indicates R. serpentina as a valuable source for medicinal compounds, offering a promising avenue for drug discovery (Singh, 2017).

2. Diabetes Management

Serpentine has been identified as a potential insulin sensitizer. It targets insulin receptors and enhances the regulation of blood glucose. In cellular and animal models of diabetes, serpentine has shown significant effects on insulin receptor signaling pathways, glucose uptake, and gene expression related to lipid and glucose metabolism. It prolongs the hypoglycemic effect of insulin, reduces exogenous insulin usage, and regulates blood glucose independently (Wang et al., 2022).

3. Alzheimer's Disease and Cholinergic Neurotransmission

Serpentine has been identified as a potent acetylcholinesterase (AChE) inhibitor, which could be beneficial in the management of Alzheimer's disease and myasthenia gravis. Its effect on muscarinic and nicotinic receptors has been studied, indicating a potential role in modulating cholinergic neurotransmission. While it has a strong inhibitory effect on AChE in vitro, its tissue penetration and effects on in vivo systems need further research (Pereira et al., 2010).

4. Biosynthesis and Metabolic Engineering

Research has been conducted on the biosynthesis pathways of medicinal alkaloids, including serpentine, for their defensive role in plants and potent biological activity. The exploration of biosynthetic pathways and molecular biology techniques could lead to the creation of new alkaloids with improved medicinal properties. The alkaloid serpentine, along with others, is used in various drugs for neurological disorders, cancer treatment, and as vasodilators (Yang & Stöckigt, 2010).

Future Directions

Recent advances in molecular biology technologies have enabled a more detailed characterization of alkaloid pathways. The application of transcription factors in alkaloid engineering is being discussed based on the latest information . Furthermore, the use of silver nanoparticles as elicitors in cell cultures of Rauwolfia serpentina holds potential for developing a cost-effective method for commercial ajmalicine production .

properties

IUPAC Name

methyl (15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTGDNHDOZPMIW-VBNZEHGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18786-24-8 (Parent), Array
Record name Serpentine (alkaloid), hydroxide, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serpentine (alkaloid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80927029
Record name Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serpentine (alkaloid)

CAS RN

131-07-7, 18786-24-8
Record name Serpentine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serpentine (alkaloid), hydroxide, inner salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serpentine (alkaloid)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERPENTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B503RKE34F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
N Yerkes, JX Wu, E McCoy, MC Galan, S Chen… - Bioorganic & medicinal …, 2008 - Elsevier
… In contrast, less natural strictosidine 1 (m/z 531, green trace) is observed relative to natural serpentine alkaloid (m/z 349, blue trace). See Ref. 12 for detailed structural characterization …
Number of citations: 20 www.sciencedirect.com
IP Rendi, J Maranata, H Chaerunisa… - Jurnal Farmasi dan …, 2021 - e-journal.unair.ac.id
Background: Diabetes mellitus (DM) type 2 is a metabolic disorder that needs special attention because it can damage several organs if the severity increases. One of the treatments for …
Number of citations: 4 e-journal.unair.ac.id
P Sharma, A Shukla, K Kalani, V Dubey… - Current Cancer Drug …, 2017 - ingentaconnect.com
Background: Natural products showed anticancer activity and often induce apoptosis or autophagy in cancer cells through the PI3K/Akt/mTOR signaling pathways. The potential of …
Number of citations: 7 www.ingentaconnect.com
CA Schlagel, JW Nelson - Journal of the American Pharmaceutical …, 1954 - Elsevier
… The hypotensive responses in these animals revealed that the pure serpentine alkaloid was … alkaloids (Code DA) was further fractionated into a pure serpentine alkaloid (Code DB) …
Number of citations: 6 www.sciencedirect.com
M ArefiFard - Catharanthus roseus: Current Research and Future …, 2017 - Springer
… Investigating qualitative changes of alkaloids following TLC method, it was observed that there was serpentine alkaloid in all densities, and ajmalicine alkaloid in all densities except in …
Number of citations: 4 link.springer.com
MM Alam, M Naeem, MMA Khan, M Uddin - Catharanthus roseus: Current …, 2017 - Springer
… Similarly several research groups used X-rays to produce increased serpentine alkaloid. Beside these examples, some successful reports are available in other group of crops where …
Number of citations: 56 link.springer.com
K Dubey, S Prakash - ECONOMIC IMPORTANCE OF …, 2021 - books.google.com
In general flowering plants comes under the category of angiosperm plants. They are considered as young plants as they are a recent group of land plants and reported to be evolved …
Number of citations: 1 books.google.com
AK Dutta, PP Dutta, B Pathak, D Barman, P Baruah… - 2023 - nopr.niscpr.res.in
North East (NE) India is one of the ‘biodiversity hotspots’ of the world supporting about 50% of India’s biodiversity. In the sparse to dense forests across alpine to tropical climatic …
Number of citations: 4 nopr.niscpr.res.in
AK Narayanan - 1993 - 14.139.185.57
A study on 'Collection, cataloguing and evaluation of Rauwolfia spp' was conducted in the Department of Agricultural Botany, College of Horticulture, Vellanikkara during 1991-93, with …
Number of citations: 1 14.139.185.57
A Walia, R Pandey - A Review on Biotechnological Aspects of …, 2022 - research-reels.com
Indian snakeroot (Rauwolfia serpentina) is one of the most important medicinal plants found in the Indian subcontinent, used in the treatment of various types of diseases. Recently it …
Number of citations: 0 research-reels.com

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